1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813366
InChI: InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18813366

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C8H9F3N2S2
Molecular Weight 254.3 g/mol
IUPAC Name [2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3
Standard InChI Key QYBBGGFNHSBFFO-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C(=CC=C1)SC(F)(F)F)NN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with methylthio (-SMe) at position 2 and trifluoromethylthio (-SCF₃) at position 6, with a hydrazine (-NHNH₂) group at position 1 (Figure 1). This arrangement creates a sterically hindered environment due to the bulky -SCF₃ group, which influences reactivity and intermolecular interactions.

Table 1: Molecular Properties of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

PropertyValue
Molecular FormulaC8H9F3N2S2\text{C}_8\text{H}_9\text{F}_3\text{N}_2\text{S}_2
Molecular Weight254.3 g/mol
IUPAC Name[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine
Canonical SMILESCSC1=C(C=CC=C1SC(F)(F)F)NN

The trifluoromethylthio group is highly electronegative, enhancing the compound’s stability against oxidative degradation compared to non-fluorinated analogs.

Spectroscopic Identification

While experimental spectroscopic data for this isomer is unavailable, related compounds exhibit distinct IR and NMR signatures:

  • IR Spectroscopy: Stretching vibrations for -NH (3300–3200 cm⁻¹), -C=S (1250–1050 cm⁻¹), and -CF₃ (1350–1100 cm⁻¹) .

  • ¹H-NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while -NH₂ protons appear as broad singlets near δ 4.0–5.0 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine likely involves sequential functionalization of a phenyl ring precursor. A plausible route includes:

  • Sulfuration: Introduction of methylthio and trifluoromethylthio groups via nucleophilic aromatic substitution (NAS) using sodium methanethiolate and (trifluoromethyl)sulfenyl chloride.

  • Hydrazination: Reaction with hydrazine hydrate under reflux conditions to install the hydrazine moiety .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfurationNaSMe, ClSCF₃, DMF, 80°C, 12h60–70%
HydrazinationNH₂NH₂·H₂O, EtOH, reflux, 6h75–85%

Mechanistic Insights

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to sulfur-based polarity.

  • Stability: Decomposes above 200°C, with the -SCF₃ group imparting resistance to hydrolysis compared to -SCH₃.

Crystallographic Data

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for heterocyclic scaffolds (e.g., pyrazoles, triazoles) used in drug discovery .

Materials Science

The -SCF₃ group’s electron-deficient nature makes the compound a candidate for conductive polymers or metal-organic frameworks (MOFs).

Comparative Analysis with Structural Isomers

Table 3: Isomer Comparison

Isomer (Substituent Positions)ReactivityApplications
2,3-(SMe, SCF₃)High electrophilicityAntimicrobial agents
2,6-(SMe, SCF₃) (This compound)Moderate reactivityPolymer additives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator